4-[2-(2-Fluorphenyl)ethyl]piperidin
Übersicht
Beschreibung
4-[2-(2-Fluorophenyl)ethyl]piperidine is a chemical compound with the molecular formula C13H18FN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenyl group attached to the piperidine ring
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Fluorophenyl)ethyl]piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Fluorophenyl)ethyl]piperidine typically involves the reaction of 2-fluorophenylethylamine with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the fluorophenyl group and the piperidine ring . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of 4-[2-(2-Fluorophenyl)ethyl]piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2-Fluorophenyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Fluorophenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(4-Fluorophenyl)ethyl]piperidine: Similar structure but with the fluorine atom in a different position on the phenyl ring.
2-Fluorophenylethylamine: Lacks the piperidine ring but contains the fluorophenyl group.
Piperidine: The parent compound without the fluorophenyl group.
Uniqueness
4-[2-(2-Fluorophenyl)ethyl]piperidine is unique due to the presence of both the piperidine ring and the fluorophenyl group, which confer specific chemical and biological properties. The fluorine atom can influence the compound’s reactivity and binding affinity, making it distinct from other similar compounds.
Biologische Aktivität
4-[2-(2-Fluorophenyl)ethyl]piperidine is a piperidine derivative that has garnered attention for its diverse biological activities. This compound features a piperidine ring substituted with a 2-(2-fluorophenyl)ethyl group, which enhances its pharmacological potential through increased lipophilicity and metabolic stability. The following sections will explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The molecular structure of 4-[2-(2-Fluorophenyl)ethyl]piperidine contributes significantly to its biological activity. The presence of the fluorine atom in the phenyl group is known to modulate the compound's interaction with biological targets, enhancing its affinity for various receptors and transporters. This modification often leads to improved pharmacokinetic properties, such as increased oral bioavailability and reduced metabolic degradation .
1. Antidepressant Effects
Research indicates that piperidine derivatives can exhibit antidepressant-like effects. For instance, compounds structurally similar to 4-[2-(2-Fluorophenyl)ethyl]piperidine have been shown to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Studies have demonstrated that modifications in the piperidine structure can enhance binding affinity to the serotonin transporter (SERT), which is crucial for mood regulation .
2. Interaction with Dopamine Transporters
4-[2-(2-Fluorophenyl)ethyl]piperidine analogs have been investigated for their ability to bind to dopamine transporters (DAT). Compounds with similar structures have shown subnanomolar affinity for DAT, suggesting potential applications in treating disorders such as depression and attention deficit hyperactivity disorder (ADHD) .
3. Analgesic Properties
Piperidine derivatives are also noted for their analgesic properties. Research has indicated that certain structural modifications can lead to significant pain-relieving effects, likely through modulation of opioid receptors or other pain pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives, including 4-[2-(2-Fluorophenyl)ethyl]piperidine:
- Study on Antidepressant Activity : A series of piperidine derivatives were tested for their ability to inhibit the reuptake of serotonin and norepinephrine. The most effective compounds showed significant antidepressant-like behavior in rodent models, correlating with their binding affinity to SERT and norepinephrine transporters .
- Dopamine Transporter Binding Study : Another study focused on the binding affinities of various piperidine derivatives to DAT. It was found that specific modifications enhanced selectivity and potency against DAT compared to SERT, highlighting the therapeutic potential in treating substance use disorders .
- Analgesic Activity Evaluation : In vitro assays demonstrated that certain analogs of 4-[2-(2-Fluorophenyl)ethyl]piperidine exhibited potent analgesic effects in animal models, leading researchers to explore these compounds further for clinical applications in pain management .
Comparative Analysis with Related Compounds
The biological activity of 4-[2-(2-Fluorophenyl)ethyl]piperidine can be compared with other piperidine derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(2-Fluorophenyl)-4-piperidone | Piperidone ring with a fluorinated phenyl group | Known for potent antidepressant effects |
N-benzyl-4-piperidone | Benzyl substitution on piperidine | Exhibits significant analgesic properties |
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | Complex ether linkage and fluorinated phenyl groups | Allosteric modulator of serotonin transporter |
This table illustrates how structural variations influence the pharmacological profiles of piperidine derivatives.
Eigenschaften
IUPAC Name |
4-[2-(2-fluorophenyl)ethyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,11,15H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRKOHSBZDIZRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402128 | |
Record name | 4-[2-(2-fluorophenyl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-85-0 | |
Record name | 4-[2-(2-fluorophenyl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.